molecular formula C12H17F6NO B6312848 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine CAS No. 1357625-70-7

4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine

Cat. No. B6312848
CAS RN: 1357625-70-7
M. Wt: 305.26 g/mol
InChI Key: LUMFJIGIMZFUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine (4-DMCBM) is a chemical compound that is used in a variety of applications, ranging from scientific research to industrial production. 4-DMCBM is a cyclobutane derivative that has a unique molecular structure, making it an ideal compound for use in a range of chemical and biological studies. 4-DMCBM has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug design. Additionally, 4-DMCBM has been used in a number of industrial processes, such as the production of polymers and the synthesis of pharmaceuticals.

Scientific Research Applications

4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been used in a variety of scientific research applications. One of the most common uses for 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is in the study of enzyme inhibition. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has also been used to study protein-protein interactions, as it has been shown to bind to certain proteins and interfere with their function. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been used in drug design, as it has been found to bind to certain drug targets and inhibit their activity.

Mechanism of Action

The mechanism of action of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is not yet fully understood, but it is believed to involve the binding of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine to certain proteins and enzymes. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is known to bind to certain proteins and enzymes, such as COX-2, and interfere with their function. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to bind to certain drug targets and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine are not yet fully understood. However, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to have a number of effects on the body. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to inhibit the activity of certain enzymes, such as COX-2, and interfere with the activity of certain proteins. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has a number of advantages and limitations for use in lab experiments. One of the main advantages of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is known to bind to certain proteins and enzymes, making it ideal for use in studies of enzyme inhibition and protein-protein interactions. However, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is not water soluble and is not suitable for use in studies requiring aqueous solutions. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has a relatively short half-life and is not suitable for long-term experiments.

Future Directions

There are a number of potential future directions for 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine research. One potential direction is to further investigate the mechanism of action of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine and to identify additional proteins and enzymes that it binds to. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be conducted to investigate the potential industrial applications of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine, such as its potential use in the synthesis of polymers and pharmaceuticals. Finally, further research could be conducted to investigate the potential side effects of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine and to identify any potential safety concerns.

Synthesis Methods

4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is a cyclobutane derivative that can be synthesized through a variety of routes. The most common route is the reaction of 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane (DMCB) with morpholine in the presence of a base. This reaction results in the formation of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine and a byproduct, 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane-1,4-diol (DMCBD). The reaction can be conducted in either an aqueous or an organic solvent, depending on the desired product.

properties

IUPAC Name

4-[2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F6NO/c1-9(2)7-10(11(13,14)15,12(16,17)18)8(9)19-3-5-20-6-4-19/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMFJIGIMZFUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1N2CCOCC2)(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.